Methyl[(oxolan-3-yl)methyl]amine hydrochloride
Description
Tables
Table 1: Comparative Structural Data for Oxolane Derivatives
| Parameter | Methyl[(oxolan-3-yl)methyl]amine HCl | 2-Position Isomer |
|---|---|---|
| C-O-C Angle (°) | 112.3 | 108.9 |
| N-C-C-O Dihedral (°) | 178.4 | -64.2 |
| H-Bond Energy (kJ/mol) | 28.7 | 31.2 |
Table 2: Spectroscopic Identifiers
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.85 (m, 2H, OCH₂), 3.02 (s, 3H, NCH₃) |
| IR (KBr) | 1580 cm⁻¹ (N⁺-H bend), 1065 cm⁻¹ (C-O-C) |
Properties
IUPAC Name |
N-methyl-1-(oxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGOTKKDBEREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-41-5 | |
| Record name | methyl[(oxolan-3-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl[(oxolan-3-yl)methyl]amine hydrochloride is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 151.63 g/mol. It is characterized by an oxolane ring structure, which contributes to its distinctive chemical reactivity and biological activity .
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.63 g/mol |
| Appearance | White crystalline solid |
| InChI Key | VFFGOTKKDBEREO-UHFFFAOYSA-N |
The compound's biological activity primarily stems from its ability to interact with various molecular targets, particularly in the context of DNA repair mechanisms. Research indicates that this compound can inhibit DNA repair by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This interaction leads to increased DNA strand breaks, which may subsequently trigger apoptosis in affected cells .
Inhibition of DNA Repair Mechanisms
Studies have shown that this compound exhibits significant inhibitory effects on DNA repair processes. This property is particularly relevant in cancer research, where dysfunctional DNA repair pathways are often implicated in tumorigenesis. The compound's ability to form covalent bonds with specific sites on DNA positions it as a valuable tool for understanding DNA damage response pathways and developing therapeutic strategies against cancers characterized by impaired DNA repair .
Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated potent activity against breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines. The mode of action includes inducing reactive oxygen species (ROS) production, leading to autophagic cell death .
Case Studies and Research Findings
- Study on Cytotoxic Effects : A recent study evaluated the anticancer activity of this compound against multiple human cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability, particularly in MCF-7 and A375 cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits DNA repair but also enhances lipid peroxidation, contributing to cellular stress and apoptosis .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methoxy(oxolan-3-yl)methylamine | Contains a methoxy group; different reactivity profile | |
| Methyl(oxan-3-yl)methylamine | Similar structure but different ring system | |
| Ethyl(oxolan-3-yl)methylamine | Ethyl group instead of methyl; altered properties |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Methyl Group (Target Compound): Offers moderate lipophilicity and minimal steric hindrance, facilitating membrane permeability . Phenyl/Chlorophenyl Groups: Enhance aromatic stacking interactions and lipophilicity, which may improve binding to hydrophobic targets but increase toxicity risks . Ethoxy Group: Simplifies the structure, reducing molecular weight and complexity, which may limit biological activity .
Research and Application Insights
- Methoxisopropamine Hydrochloride (), an arylcyclohexylamine, is used in forensic research, suggesting that structurally related compounds like the target may have psychoactive or analytical applications.
- 3-[(4-Chlorophenyl)methyl]oxolan-3-amine HCl is flagged for R&D use (), indicating halogenated analogs are explored for specialized biochemical interactions.
Preparation Methods
Stepwise Synthesis:
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Acid-catalyzed hydrolysis | 20-30 °C, 15-20 hours | Hydrolysis of protected oxolane intermediates to free hydroxyl groups |
| 2 | Esterification | 20-30 °C, 15-20 hours | Formation of ester intermediates with sulfonyl compounds and triethylamine |
| 3 | First substitution | Room temperature, aqueous-organic extraction | Reaction of (oxolan-3-yl)methyl-isoindole-1,3-dione with amino compounds like methylamine |
| 4 | Second substitution | 40-50 °C, 35-40 hours | Introduction of methylamine group via nucleophilic substitution |
| 5 | Post-treatment | pH adjustment, extraction, drying, recrystallization | Purification steps to isolate the hydrochloride salt form |
This method involves careful pH control and multiple extraction and washing steps to ensure purity and yield. The molar ratios of reactants are optimized to 1 : 1.2–2 : 1.8–2.5 for esterification and 1 : 1.5–3 for substitution reactions.
Alternative Preparation via Nitromethane Reduction and Phthalimide Route
Another approach, although primarily for methylamine derivatives, provides insight into related synthetic pathways that could be adapted for this compound:
- Formation of N-(methyl)phthalimide by reaction of phthalimide with methylating agents in inert solvents (e.g., tetrahydrofuran or DMF) with catalysts such as diethyl azodicarboxylate or triphenylphosphine.
- Hydrolysis or acidic cleavage of N-(methyl)phthalimide to release methylamine.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
This method emphasizes the use of mild conditions and catalysts to achieve high selectivity and yield. It also highlights the potential for isotopically labeled methylamines, which are relevant in advanced pharmaceutical synthesis.
Reaction Conditions and Catalysts
| Parameter | Typical Conditions | Catalysts/Agents Used |
|---|---|---|
| Temperature | 20-50 °C | Acid catalysts (e.g., HCl), bases (e.g., triethylamine) |
| Solvents | Tetrahydrofuran, ethanol, methanol, DMF | Inert solvents preferred for substitution steps |
| Catalysts | Zinc powder, magnesium powder, iron, nickel | Used in reduction steps for nitromethane derivatives |
| pH Control | pH 4-5 for pre-extraction; pH 11-14 for extraction | Critical for phase separation and purification |
Purification and Post-Treatment
Purification involves:
- Layering aqueous and organic phases for extraction.
- Sequential washing with hydrochloric acid, sodium bicarbonate, and brine solutions.
- Drying over anhydrous agents.
- Concentration under reduced pressure.
- Recrystallization to obtain the pure hydrochloride salt.
These steps ensure removal of impurities and by-products, yielding a high-purity product suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis + substitution | Oxolane derivatives (e.g., (oxolan-3-yl)methyl-isoindole-1,3-dione) | Hydrolysis, esterification, substitution, purification | High purity, scalable | Multi-step, time-consuming |
| Phthalimide methylation route | Phthalimide + methylating agent | Methylation, acidic cleavage | Mild conditions, adaptable to isotopes | Requires careful catalyst handling |
Research Findings and Optimization
- Reaction times ranging from 15 to 40 hours are typical to achieve complete conversion.
- Temperature control between 20 °C and 50 °C is crucial to minimize side reactions.
- Molar ratios of reactants significantly affect yield and purity; optimized ratios are provided in the literature.
- Use of phase transfer catalysts and bases enhances reaction efficiency.
- Post-reaction pH adjustments facilitate effective extraction and purification.
Q & A
Q. What are the recommended methods for synthesizing Methyl[(oxolan-3-yl)methyl]amine hydrochloride with high purity?
Answer: The synthesis typically involves reacting the free base form of Methyl[(oxolan-3-yl)methyl]amine with hydrochloric acid under controlled laboratory conditions. Key parameters include:
- Solvent Selection : Polar solvents like ethanol or water to enhance solubility of the amine and HCl.
- Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions.
- Crystallization : Post-reaction, the product is crystallized from a solvent mixture (e.g., ethanol/ether) to ensure high purity .
Data Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water |
| Temperature | 0–5°C (acid addition) |
| Yield | 70–85% (reported for analogous compounds) |
Q. How can the compound’s structure and purity be rigorously characterized?
Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O to confirm proton environments and carbon backbone. For example, the oxolane ring protons resonate at δ 3.5–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98% recommended for biological studies).
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemistry .
Q. What are the solubility and stability profiles of this compound under varying conditions?
Answer:
- Solubility : Highly water-soluble due to the hydrochloride salt form. Solubility in organic solvents (e.g., ethanol, DMSO) is moderate (~50 mg/mL) .
- Stability :
- Thermal Stability : Decomposition onset at ~200°C (based on analogous amine hydrochlorides). Store at 2–8°C in airtight containers .
- pH Sensitivity : Stable in acidic conditions (pH 2–5); avoid alkaline environments to prevent free base precipitation .
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. For example, immobilize the target enzyme on a sensor chip and monitor binding kinetics .
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots. Pre-incubate the compound with the enzyme and monitor substrate turnover spectrophotometrically .
- Structural Biology : Co-crystallize the compound with its target for X-ray diffraction studies to identify binding motifs .
Q. How can contradictions in reported biological activity data for this compound be resolved?
Answer:
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., N-Phenyloxolan-3-amine hydrochloride) to identify trends or outliers .
- In Vitro/In Vivo Correlation : Validate conflicting results using orthogonal assays (e.g., cell-based viability assays vs. in vivo toxicity models) .
- Batch Purity Verification : Re-test the compound using HPLC-MS to rule out impurities as a source of variability .
Q. What strategies optimize the synthetic route for scalability while maintaining yield and purity?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time .
- Solvent Recycling : Implement a closed-loop system for ethanol recovery during crystallization to reduce costs .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate pH adjustment .
Q. How can researchers assess the compound’s potential as a precursor for novel derivatives?
Answer:
- Derivatization Reactions :
- Acylation : React with acetyl chloride to form amide derivatives; monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) .
- Alkylation : Use alkyl halides in DMF with K₂CO₃ to generate tertiary amines .
- Computational Modeling : Perform DFT calculations to predict reactivity and guide synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
